CC1=CC(=CC(=C1NC(=O)C)N+[O-])OC
. The degree of planarity varies among the three substituents on the central phenyl ring .
N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide is an organic compound characterized by a complex molecular structure that includes a methoxy group, a methyl group, a nitro group, and an acetamide functional group. This compound is primarily recognized for its role as an intermediate in the synthesis of various organic compounds, particularly in medicinal chemistry and materials science. Its unique structural features contribute to its diverse applications across scientific fields.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Synthonix, indicating its relevance in research and industrial applications. Recent studies have highlighted its potential biological activities, making it a subject of interest for further exploration in drug development and other scientific inquiries .
N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide falls under the category of aromatic nitro compounds and acetamides. Its classification is significant due to the implications of its functional groups on its chemical reactivity and biological interactions.
The synthesis of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide typically involves the acetylation of 4-methoxy-2-methyl-6-nitroaniline using acetic anhydride. The general reaction can be represented as follows:
The reaction is generally conducted under controlled conditions to optimize yield and purity. A typical procedure involves mixing 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline with 2.46 g (24 mmol) of acetic anhydride in 30 ml of glacial acetic acid, stirring continuously at room temperature for approximately 18 hours. The product is then purified through recrystallization from aqueous solution .
In industrial settings, parameters such as temperature, solvent choice, and reaction time can be adjusted to enhance efficiency and yield. The use of catalysts and continuous flow reactors may further optimize production processes .
N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide has a molecular formula of C₉H₁₀N₂O₄ and a molecular weight of 224.21 g/mol. The structure features a phenyl ring substituted with a methoxy group at the para position, a methyl group at the ortho position relative to the nitro group at the meta position, along with an acetamide functional group.
The crystal structure analysis reveals that the molecule exhibits significant non-planarity due to torsion angles between the central phenyl ring and its substituents. For example, the torsion angle between the methoxy group and the phenyl ring is approximately 6.1°, while that for the nitro group is about -12.8° . This non-planarity affects the compound's reactivity and interaction with biological targets.
N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide can undergo several types of chemical reactions:
The major products from these reactions include:
The mechanism of action for N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide primarily involves its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, influencing various biochemical pathways.
The methoxy and acetamide groups play crucial roles in modulating binding affinity and specificity towards these targets, potentially leading to observed biological effects such as antimicrobial or anti-inflammatory activities .
N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide typically appears as yellow crystalline laths upon crystallization from aqueous solutions. Its melting point is not explicitly stated in the sources but can be inferred from similar compounds.
The compound exhibits notable stability under standard laboratory conditions but may react under specific circumstances, such as strong acids or bases during hydrolysis or when exposed to reducing agents .
Relevant data regarding solubility indicates that it is soluble in polar solvents like water due to its polar functional groups.
N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide finds applications across various scientific fields:
CAS No.: 53-57-6
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0